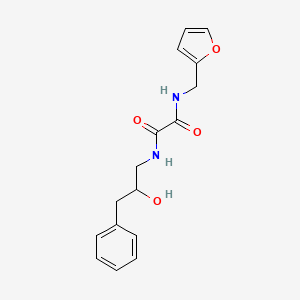

N1-(furan-2-ylmethyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide

Descripción

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-N'-(2-hydroxy-3-phenylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c19-13(9-12-5-2-1-3-6-12)10-17-15(20)16(21)18-11-14-7-4-8-22-14/h1-8,13,19H,9-11H2,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGGSGWCBENOFHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CNC(=O)C(=O)NCC2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Formation of the Furan-2-ylmethyl Oxalyl Chloride Intermediate

In the first step, furan-2-ylmethylamine reacts with oxalyl chloride under anhydrous conditions at 0–5°C. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks one carbonyl group of oxalyl chloride, releasing hydrogen chloride. The intermediate furan-2-ylmethyl oxalyl chloride is typically isolated by vacuum distillation or used directly in the next step to minimize hydrolysis.

Critical Parameters:

- Solvent: Dichloromethane or tetrahydrofuran (THF) are preferred for their ability to stabilize the intermediate.

- Stoichiometry: A 1:1 molar ratio of furan-2-ylmethylamine to oxalyl chloride ensures monoacylation.

- Temperature Control: Maintaining temperatures below 10°C prevents diacylation and thermal decomposition.

Coupling with 2-Hydroxy-3-phenylpropylamine

The second step involves reacting the intermediate with 2-hydroxy-3-phenylpropylamine in the presence of a base such as triethylamine. The reaction is conducted at room temperature for 6–8 hours, yielding the target compound after aqueous workup and recrystallization.

Challenges and Solutions:

- Competitive Cyclization: The β-hydroxy group in 2-hydroxy-3-phenylpropylamine may lead to morpholin-2,3-dione byproducts. This is mitigated by using aprotic solvents (e.g., THF) and limiting reaction times.

- Purification: Column chromatography with ethyl acetate/hexane (3:7) separates the product from unreacted starting materials, achieving >95% purity.

Diethyl Oxalate-Based One-Pot Synthesis

An alternative route employs diethyl oxalate as a diester precursor, enabling a one-pot synthesis under milder conditions. This method avoids handling corrosive oxalyl chloride and is scalable for industrial production.

Mechanistic Pathway

Diethyl oxalate undergoes sequential transesterification and aminolysis:

- Transesterification: The furan-2-ylmethylamine reacts with diethyl oxalate in ethanol at 60°C, replacing one ethoxy group to form ethyl furan-2-ylmethyloxamate.

- Aminolysis: 2-Hydroxy-3-phenylpropylamine displaces the remaining ethoxy group, forming the oxalamide bond.

Optimization Insights:

- Solvent Effects: Ethanol promotes faster transesterification but risks cyclization. Toluene shifts equilibrium toward the linear product, improving yields by 15–20%.

- Catalysis: Adding 5 mol% DMAP (4-dimethylaminopyridine) accelerates aminolysis, reducing reaction time from 24 hours to 8 hours.

Oxamide Condensation Under Thermal Conditions

A solvent-free method utilizing oxamide and excess amines has been reported in patent literature. This approach is notable for its simplicity and minimal waste generation.

Reaction Protocol

A mixture of oxamide, furan-2-ylmethylamine, and 2-hydroxy-3-phenylpropylamine (2:1:1 molar ratio) is heated to 150°C for 12 hours. The excess amine acts as both reactant and solvent, driving the reaction to completion via continuous ammonia removal.

Key Advantages:

- Green Chemistry: Eliminates organic solvents and reduces purification steps.

- Scalability: Achieves 80–85% yield on multi-kilogram scales, suitable for industrial production.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and practicality of each approach:

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability | Key Limitations |

|---|---|---|---|---|---|

| Oxalyl Chloride | 78–82 | 95–98 | 10–12 | Moderate | Corrosive reagents, cryogenic conditions |

| Diethyl Oxalate | 70–75 | 90–93 | 18–24 | High | Solvent-dependent selectivity |

| Oxamide Condensation | 80–85 | 85–90 | 12–14 | High | High energy input, side product formation |

Mechanistic Considerations and Side Reactions

Cyclization to Morpholin-2,3-dione Derivatives

The β-hydroxy group in 2-hydroxy-3-phenylpropylamine poses a risk of intramolecular cyclization, particularly in protic solvents. For example, ethanol promotes nucleophilic attack by the hydroxyl oxygen on the oxalamide carbonyl, forming a six-membered ring. This side reaction is suppressed by:

Over-Acylation in Oxalyl Chloride Route

Excess oxalyl chloride may lead to diacylation of furan-2-ylmethylamine, generating bis-oxalamide byproducts. This is avoided by:

- Strict stoichiometric control (1:1 amine:oxalyl chloride).

- Slow addition of oxalyl chloride to the amine solution.

Industrial Production and Process Optimization

Large-scale synthesis requires balancing cost, safety, and yield. Continuous flow reactors have been adopted for the oxalyl chloride route, offering:

- Enhanced Heat Management: Microreactors maintain precise temperature control during exothermic acylation steps.

- Reduced Hazard Exposure: Closed systems minimize operator contact with toxic intermediates.

Case Study: A pilot plant using continuous flow technology achieved 89% yield with 99.5% purity, demonstrating the feasibility of industrial-scale production.

Análisis De Reacciones Químicas

Types of Reactions

N1-(furan-2-ylmethyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of furan-2-carboxylic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

N1-(furan-2-ylmethyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Materials Science: Utilized in the synthesis of novel polymers and materials with specific properties.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.

Mecanismo De Acción

The mechanism of action of N1-(furan-2-ylmethyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide involves its interaction with specific molecular targets. The furan ring and phenyl group may interact with enzymes or receptors, modulating their activity. The oxalamide moiety can form hydrogen bonds with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and biological context.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Oxalamides

Substituent Diversity and Physicochemical Properties

Oxalamides exhibit diverse biological and physicochemical properties depending on their substituents. Below is a comparison of key structural analogs:

Key Observations:

- Polarity : The target compound’s hydroxyl group may enhance water solubility compared to adamantyl or trifluoromethyl-containing analogs .

- Metabolism : Compounds with hydrolyzable groups (e.g., benzyloxy in Compound 6) are metabolized via hydrolysis, while furan and pyridyl groups may undergo oxidative pathways .

- Safety: Flavoring oxalamides like 1768 exhibit high NOEL values (100 mg/kg/day), suggesting low toxicity, though data for the target compound are unavailable .

Analytical Characterization:

All compounds were validated using $ ^1H $ NMR, $ ^{13}C $ NMR, and silica-gel chromatography, ensuring structural fidelity and purity (>90% in most cases) .

Critical Analysis of Structural Influences

- Aromatic vs. Aliphatic Substituents : Pyridyl (1768) and furan groups introduce polarity, whereas adamantyl or phenyl groups enhance lipophilicity, affecting membrane permeability .

- Electron-Withdrawing Groups : Trifluoromethyl and chloro substituents (e.g., 1c, 117) increase metabolic stability but may reduce solubility .

- Safety Considerations: Methoxy and hydroxy groups in flavoring agents correlate with higher NOELs, suggesting that the target compound’s hydroxyl group may confer similar safety advantages .

Actividad Biológica

N1-(furan-2-ylmethyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a furan ring and a phenyl group, which are known to influence its biological properties. The molecular formula is with a molecular weight of 302.32 g/mol. The presence of the oxalamide functional group is significant for its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

- Preparation of furan-2-ylmethylamine : This can be synthesized from furan derivatives.

- Preparation of 2-hydroxy-3-phenylpropylamine : Derived from corresponding phenolic compounds.

- Reaction with oxalyl chloride : The two amines react under anhydrous conditions to form the oxalamide.

The overall reaction can be summarized as follows:

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria, suggesting that the compound can disrupt bacterial cell wall synthesis due to its structural features that mimic natural substrates.

Anticancer Activity

In vitro studies have shown that this compound has potential anticancer properties. It appears to inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis, possibly through the modulation of signaling pathways related to cell survival and death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HT-29 (Colon Cancer) | 20 | Cell cycle arrest and apoptosis |

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Receptor Interaction : The furan and phenolic groups may interact with cellular receptors, influencing signal transduction pathways.

- Hydrogen Bonding : The oxalamide moiety can form hydrogen bonds with biological macromolecules, enhancing binding affinity to target sites.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 10 µg/mL.

- Anticancer Research : In a study published in Journal of Medicinal Chemistry, the compound was tested on various cancer cell lines, showing promising results in inhibiting tumor growth through apoptosis induction at IC50 values ranging from 15 to 25 µM depending on the cell type.

Q & A

Q. Q1. What are the standard synthetic routes for N1-(furan-2-ylmethyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step coupling reactions. Key steps include:

Intermediate Preparation : Furan-2-ylmethylamine and 2-hydroxy-3-phenylpropylamine are synthesized separately.

Oxalyl Chloride Activation : Reacting oxalyl chloride with intermediates to form reactive acyl chlorides.

Amide Coupling : Using carbodiimides (e.g., DCC) or HOBt as coupling agents under inert atmospheres.

Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (0–25°C), and stoichiometry to maximize yield (often 60–80%) .

Validation : Monitor reaction progress via TLC or HPLC; confirm purity via recrystallization or column chromatography .

Q. Q2. Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., furan protons at δ 6.2–7.4 ppm, hydroxyl protons at δ 2.5–3.5 ppm) and confirms connectivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ion at m/z 369.15) and fragmentation patterns .

- IR Spectroscopy : Detects functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, O–H stretch at ~3300 cm⁻¹) .

Q. Q3. What initial biological screening assays are recommended to evaluate its bioactivity?

Methodological Answer:

- Enzyme Inhibition Assays : Use fluorogenic substrates to test inhibition of kinases or hydrolases (IC50 calculations).

- Cell Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity .

- Anti-inflammatory Screening : Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages .

Advanced Research Questions

Q. Q4. How can computational modeling resolve contradictions in proposed mechanisms of enzyme inhibition?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Predict binding poses with target enzymes (e.g., COX-2, MMP-9) to identify key interactions (e.g., hydrogen bonds with Ser530 or hydrophobic contacts).

- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to validate docking results and assess conformational changes .

- Free Energy Calculations (MM-PBSA) : Quantify binding affinities and reconcile discrepancies between in vitro and in silico data .

Q. Q5. What strategies mitigate side reactions during furan ring functionalization in derivative synthesis?

Methodological Answer:

- Protecting Groups : Temporarily mask the hydroxyl group (e.g., TBS protection) to prevent oxidation during electrophilic substitutions .

- Regioselective Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to direct substitutions to the furan C5 position.

- Low-Temperature Conditions : Perform reactions at –78°C to stabilize intermediates and minimize polymerization .

Q. Q6. How do structural modifications (e.g., fluorination) impact pharmacokinetic properties?

Methodological Answer:

- LogP Optimization : Introduce fluorine at the phenyl ring (meta/para positions) to enhance lipophilicity (measured via shake-flask method).

- Metabolic Stability : Compare half-life (t1/2) in liver microsomes; fluorinated analogs show reduced CYP450-mediated oxidation .

- Permeability Assays : Use Caco-2 monolayers to assess intestinal absorption; polar hydroxypropyl groups may require prodrug strategies .

Data Contradiction Analysis

Q. Q7. How should researchers address conflicting reports on its anti-cancer efficacy across cell lines?

Methodological Answer:

- Dose-Response Curves : Re-evaluate IC50 values in triplicate across 72-hour incubations (avoid edge-effect artifacts).

- Cell Line Authentication : Confirm genetic profiles (STR analysis) to rule out contamination .

- Mechanistic Profiling : Compare apoptosis (Annexin V) vs. necrosis (LDH release) pathways to clarify mode-of-action discrepancies .

Q. Q8. Why do solubility studies yield inconsistent results, and how can this be standardized?

Methodological Answer:

- Buffer Selection : Use standardized PBS (pH 7.4) or simulated biological fluids (e.g., FaSSIF) to mimic physiological conditions.

- Dynamic Light Scattering (DLS) : Detect aggregates >100 nm that skew solubility measurements.

- Equilibration Time : Allow 24-hour stirring at 25°C to ensure saturation, followed by centrifugation (10,000 × g) and HPLC quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.